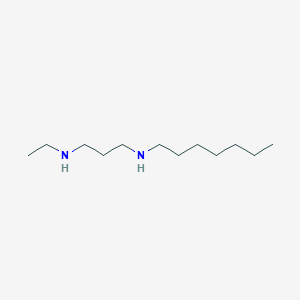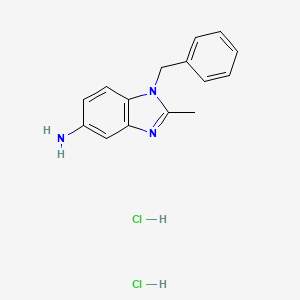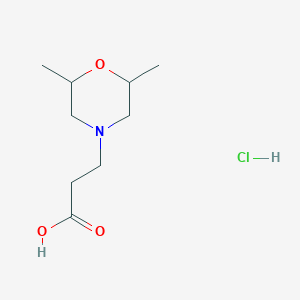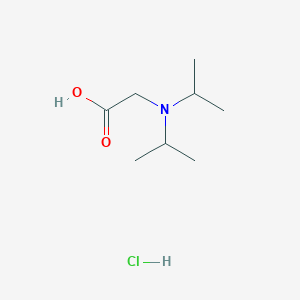
(S)-1-Boc-3-Methylpiperazine hydrochloride
Descripción general
Descripción
(S)-1-Boc-3-Methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the piperazine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylpiperazine.
Protection of Nitrogen: The nitrogen atom of 2-methylpiperazine is protected by reacting it with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This reaction forms the BOC-protected intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or column chromatography.
Formation of Hydrochloride Salt: The BOC-protected intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-4-N-BOC-2-methylpiperazine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The purification steps are optimized for efficiency and yield, often involving continuous flow processes and advanced separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-3-Methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected nitrogen can participate in nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Substitution Reactions: Products include various N-substituted piperazine derivatives.
Deprotection Reactions: The major product is 2-methylpiperazine.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-Boc-3-Methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Boc-3-Methylpiperazine hydrochloride is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The BOC group provides protection to the nitrogen atom, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine group can interact with biological targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-N-BOC-piperazine: Similar in structure but lacks the methyl group at the 2-position.
N-BOC-2-methylpiperidine: Contains a piperidine ring instead of a piperazine ring.
N-BOC-piperazine: Similar but without the methyl group.
Uniqueness
(S)-1-Boc-3-Methylpiperazine hydrochloride is unique due to the presence of both the BOC protecting group and the methyl group at the 2-position of the piperazine ring. This combination of features provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMIMWDYFYCCC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)







![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)


